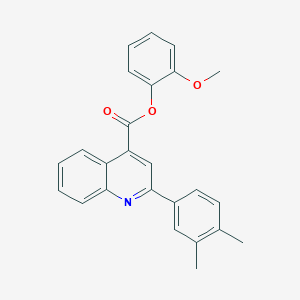![molecular formula C15H10F3N3O3S B3678147 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678147.png)
2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB-TNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaromatic family and has been studied extensively for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Physiologically, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient compound for use in various experiments. Additionally, this compound has been found to have potent anti-cancer properties, making it a useful tool for studying cancer biology. However, one limitation is that this compound is a relatively new compound, and its full range of applications and limitations are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate its anti-cancer properties and potential use as a drug candidate for the treatment of various types of cancer. Another direction is to explore its potential applications in materials science, including the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the environmental impact of this compound and its persistence in the environment.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to have potent anti-cancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied as a potential pollutant due to its persistence in the environment.
Eigenschaften
IUPAC Name |
2-nitro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3S/c16-15(17,18)10-6-2-3-7-11(10)19-14(25)20-13(22)9-5-1-4-8-12(9)21(23)24/h1-8H,(H2,19,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQXCYUFLVVKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-ethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3678069.png)
![5-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3678071.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide](/img/structure/B3678080.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678090.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3678099.png)

![5-bromo-2-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678131.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678132.png)


![N-[(2-naphthylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3678143.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B3678160.png)
